molecular formula C12H13NO3S B2564559 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione CAS No. 344266-10-0

4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione

Cat. No.: B2564559
CAS No.: 344266-10-0
M. Wt: 251.3
InChI Key: WCZTUKQWPLKMRM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione is a thiomorpholine-dione derivative characterized by a six-membered ring containing sulfur (thiomorpholine) and two ketone groups (3,5-dione). The 4-methoxyphenyl substituent at position 4 and a methyl group at position 2 distinguish it from structurally related compounds. The methoxy group (-OCH₃) is electron-donating, enhancing solubility and influencing electronic interactions, while the sulfur atom in the ring modulates conformational flexibility and reactivity compared to oxygen-containing morpholine-diones . This compound’s structural features make it relevant in pharmaceutical and agrochemical research, particularly in studies exploring substituent effects on bioactivity and physicochemical properties.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-methylthiomorpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-8-12(15)13(11(14)7-17-8)9-3-5-10(16-2)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZTUKQWPLKMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione typically involves the reaction of 4-methoxyphenyl isothiocyanate with 2-methylthiomorpholine-3,5-dione under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously collected. This approach allows for better control over reaction conditions and higher yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under an inert atmosphere.

    Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes, such as monoamine oxidase A (MAO-A), which plays a role in the breakdown of neurotransmitters. By inhibiting MAO-A, the compound can increase the levels of neurotransmitters in the brain, leading to potential antidepressant effects. Additionally, the compound may interact with other molecular pathways, including the nitric oxide (NO) pathway, which is involved in various physiological processes.

Comparison with Similar Compounds

Table 1: Key Structural and Computed Properties of Thiomorpholine-Dione Derivatives

Compound Name Molecular Formula Molecular Weight XLogP3 TPSA (Ų) Substituent Position/Type Biological Activity (Herbicidal)
4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione C₁₂H₁₃NO₃S 275.30* ~2.1† 62.7 4-OCH₃, 2-CH₃ Not reported
4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione C₁₁H₁₀ClNO₂S 255.72 2.6 62.7 2-Cl, 2-CH₃ Not reported
4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione C₁₁H₁₀ClNO₂S 255.72 2.6 62.7 3-Cl, 2-CH₃ Not reported
4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione C₁₆H₁₂BrNO₂S 370.24 ~3.5‡ 62.7 4-Br, 2-C₆H₅ Not reported
4-(4-Methoxyphenyl)morpholine-3,5-dione C₁₁H₁₁NO₄ 237.21 0.9 66.8 4-OCH₃, morpholine (O) Moderate activity against rape

*Calculated based on formula; †Estimated relative to chloro analogs; ‡Estimated based on bromine’s hydrophobicity.

Key Observations:

  • Substituent Electronic Effects: The 4-methoxy group in the target compound increases polarity compared to chloro or bromo substituents, lowering LogP (lipophilicity) and enhancing water solubility . Chloro derivatives exhibit higher LogP (~2.6), favoring membrane permeability.
  • Ring Heteroatom Impact: Replacing sulfur with oxygen (as in morpholine-3,5-dione ) reduces ring flexibility and alters hydrogen-bonding capacity, affecting crystallinity and bioactivity.

Physicochemical and Crystallographic Properties

  • Crystallography: Thiomorpholine-diones with para-substituents (e.g., 4-methoxy, 4-bromo) adopt planar conformations due to reduced steric clash, enhancing crystal packing efficiency .
  • Thermal Stability: Methoxy derivatives may exhibit lower melting points than chloro/bromo analogs due to reduced intermolecular halogen bonding .

Q & A

Q. What are the key synthetic routes for 4-(4-Methoxyphenyl)-2-methylthiomorpholine-3,5-dione, and how can purity be optimized?

The synthesis typically involves cyclocondensation reactions. For analogous thiomorpholine diones, a common approach is refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–4 hours), followed by recrystallization using DMF-ethanol to enhance purity . Adjusting molar ratios (e.g., 1:1:2 for thiosemicarbazide, chloroacetic acid, and sodium acetate) and reaction time can optimize yield. Purity is confirmed via HPLC (>95%) or TLC (Rf ~0.6 in ethyl acetate/hexane).

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bonds at ~1.21 Å, S-C distances at ~1.80 Å in thiomorpholine diones) .
  • NMR spectroscopy : Key signals include δ 3.8–4.2 ppm (methoxy protons), δ 6.8–7.5 ppm (aromatic protons), and δ 2.5–3.0 ppm (methyl groups) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-S bonds) confirm the thiomorpholine-dione core .

Advanced Research Questions

Q. How can reaction pathways and stability be systematically evaluated under varying conditions?

  • pH stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) with HPLC monitoring. Thiomorpholine diones are prone to hydrolysis at extreme pH, forming sulfoxides or sulfones .
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures (typically >200°C for similar derivatives) .
  • Oxidation/Reduction : React with H₂O₂ (30%) or NaBH₄ to track sulfone or alcohol byproducts via LC-MS .

Q. How do researchers reconcile conflicting biological activity data across studies?

Contradictions often arise from:

  • Assay variability : Compare MIC values (e.g., antimicrobial assays using E. coli vs. S. aureus) and adjust inoculum size or growth media .
  • Structural analogs : Substituents like 4-methoxyphenyl vs. 4-chlorophenyl groups significantly alter bioactivity; SAR studies can clarify trends .
  • Purity thresholds : Impurities >5% (e.g., unreacted thiosemicarbazide) may skew results; validate via orthogonal methods (HPLC, NMR) .

Q. What computational strategies predict reactivity or biological targets?

  • Docking studies : Use the compound’s SMILES string (e.g., COC1=CC=C(C=C1)C2C(=O)NC(=O)S2) to model interactions with enzymes like COX-2 or β-lactamases. AutoDock Vina or Schrödinger Suite can predict binding affinities (ΔG ≤ -7 kcal/mol for strong inhibitors) .
  • DFT calculations : Analyze electrophilic regions via Fukui indices to predict sites for nucleophilic attack (e.g., carbonyl carbons in the dione ring) .

Methodological Guidance

  • Controlled experiments : Include positive/negative controls (e.g., cisplatin for cytotoxicity assays, ampicillin for antimicrobial tests) to validate assay conditions .
  • Crystallography troubleshooting : If XRD fails due to poor crystal quality, try vapor diffusion with acetonitrile/water (70:30) .

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